molecular formula C9H10N2O4 B10759736 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine CAS No. 920013-12-3

3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine

Katalognummer: B10759736
CAS-Nummer: 920013-12-3
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: HSCIFWNGOBZBGU-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine, also known by the ligand code TYY, is an experimental small molecule with the molecular formula C 9 H 10 N 2 O 4 and a molecular weight of 210.19 g/mol . This L-alpha-amino acid derivative features a unique conjugated system with a cyclohexa-1,4-dienyl ring substituted with hydroxy, imino, and oxo functional groups, which is key to its chemical properties and research applications . Research Applications and Value: This compound is primarily investigated in structural biology and biochemistry. It is listed in the DrugBank database as an experimental compound (DB03631) and has been identified as a ligand in protein structures within the Protein Data Bank (PDB), making it a molecule of interest for studying protein-ligand interactions and enzyme mechanisms . Specifically, it has been associated with primary amine oxidase, suggesting a potential role in researching the function and inhibition of this enzyme class . Its complex ring structure, characterized by unequal bond lengths and separate delocalized π-systems, also makes it a subject of interest in organic chemistry and materials science for studying conjugated molecular systems and their electronic properties . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment under controlled laboratory conditions.

Eigenschaften

CAS-Nummer

920013-12-3

Molekularformel

C9H10N2O4

Molekulargewicht

210.19 g/mol

IUPAC-Name

(2S)-2-amino-3-(6-hydroxy-3-imino-4-oxocyclohexa-1,5-dien-1-yl)propanoic acid

InChI

InChI=1S/C9H10N2O4/c10-5-1-4(2-6(11)9(14)15)7(12)3-8(5)13/h1,3,6,10,12H,2,11H2,(H,14,15)/t6-/m0/s1

InChI-Schlüssel

HSCIFWNGOBZBGU-LURJTMIESA-N

Isomerische SMILES

C1=C(C(=CC(=O)C1=N)O)C[C@@H](C(=O)O)N

Kanonische SMILES

C1=C(C(=CC(=O)C1=N)O)CC(C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine typically involves multi-step organic reactions. One common method starts with the cyclohexa-1,4-dienyl precursor, which undergoes hydroxylation, imination, and oxidation reactions to introduce the respective functional groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the oxo and imino groups to hydroxyl and amine groups, respectively.

    Substitution: The hydroxy and imino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxylic acid groups, while reduction can produce amino alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine acts as an inhibitor of certain enzymes. Specifically, it has been studied for its interactions with amine oxidases, which are critical in various biological processes including neurotransmitter metabolism and oxidative stress responses.

Enzyme TargetEffectReference
Amine OxidaseInhibition

Antioxidant Activity

The compound exhibits potential antioxidant properties due to its ability to scavenge free radicals. This characteristic is vital in the development of therapeutic agents aimed at mitigating oxidative stress-related diseases.

Antimicrobial Properties

Preliminary studies suggest that 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine may possess antimicrobial activity against various bacterial strains. This makes it a candidate for further research in developing new antibiotics or antimicrobial agents.

Experimental Drug Development

Currently categorized as an experimental drug (DrugBank ID: DB03631), 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine has not yet received formal approval for clinical use. However, its potential therapeutic effects warrant further investigation in clinical trials.

Neuroprotective Effects

Given its structural similarity to amino acids involved in neurotransmission, there is potential for this compound to be studied for neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several case studies have explored the applications of 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine:

  • Study on Enzyme Interaction : A study demonstrated that the compound inhibits specific amine oxidases, which could lead to novel treatments for conditions linked to these enzymes.
  • Antioxidant Research : Another research project focused on the antioxidant capacity of the compound, showing promising results in reducing oxidative damage in cellular models.
  • Antimicrobial Testing : Laboratory tests indicated that this compound exhibits inhibitory effects against certain pathogens, suggesting its utility in developing new antimicrobial therapies.

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy, imino, and oxo groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Cyclohexadienyl Rings

Compounds featuring cyclohexadienyl systems, such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and its derivatives (), share structural motifs with the target compound. Key comparisons include:

Property 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine Compound 13a
Core Structure Cyclohexa-1,4-dienyl + alanine Aryl hydrazinylidene + cyano/sulfamoyl
Functional Groups Hydroxy, imino, oxo Cyano, carbonyl, sulfonamide
Melting Point Hypothesized: 250–300°C* 288°C
Bioactivity Potential metal chelation, redox activity Antimicrobial, enzyme inhibition

*Inferred from cyclohexadienyl derivatives in . The alanine moiety may reduce thermal stability compared to 13a’s rigid sulfamoylphenyl group.

Amino Acid Derivatives

Compared to canonical amino acids (), the target compound’s bulky cyclohexadienyl side chain introduces steric and electronic effects:

  • Alanine: The parent amino acid has a simple methyl side chain, favoring α-helix and β-sheet conformations. Substitution with the cyclohexadienyl group likely disrupts secondary structure participation, akin to phenylalanine’s β-sheet preference but with enhanced rigidity .
  • Tyrosine: Both compounds feature aromatic systems, but tyrosine’s phenol group is less redox-active than the hydroxy-imino-oxo triad in the target compound. This may enhance metal-binding capacity, similar to histidine’s imidazole side chain .

Catecholic Acids and Derivatives

Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) shares functional group density with the target compound but differs in backbone and applications:

Property 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine Caffeic Acid
Backbone Alanine Propenoic acid
Aromatic System Cyclohexadienyl (non-benzenoid) Catechol (benzenoid)
Key Applications Hypothetical: Enzyme inhibitors, synthetic precursors Antioxidants, dietary supplements
Solubility Moderate (polar groups + hydrophobic ring) High (due to dihydroxy groups)

Biologische Aktivität

3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine, also known as DB03631, is a complex organic compound with the molecular formula C9H10N2O4C_9H_{10}N_2O_4 and a molecular weight of approximately 210.19 g/mol. This compound features a cyclohexadiene structure characterized by alternating double bonds, an amino acid backbone derived from alanine, and significant functional groups such as hydroxyl and imino groups. These structural features contribute to its diverse biological activities.

The chemical structure of 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine can be represented as follows:

  • IUPAC Name : (2S)-2-amino-3-(4-hydroxy-3-imino-6-oxocyclohexa-1,4-dien-1-yl)propanoic acid
  • SMILES : [H]N=C1C=C(CC@HC(O)=O)C(=O)C=C1O

Biological Activity Overview

Research indicates that compounds similar to 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. For example, derivatives of similar structures have shown effectiveness against various microbial strains.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure is often associated with antioxidant activity, which can help in scavenging free radicals.
  • Enzyme Inhibition : The compound's ability to form stable complexes with certain enzymes suggests potential as an enzyme inhibitor, particularly in pathways related to disease processes like cancer.

Antioxidant Studies

Compounds with similar hydroxyl and imino functionalities have been shown to exhibit antioxidant properties. Research indicates that these groups can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection.

Compound TypeMechanismReference
Hydroxyl-containing CompoundsROS Scavenging
Imino Group CompoundsElectron Donation

Enzyme Inhibition

The enzyme inhibitory potential of compounds resembling 3-(4-Hydroxy-3-Imino-6-Oxo-Cyclohexa-1,4-Dienyl)-Alanine has been explored in various contexts, including beta-lactamase inhibition in antibiotic resistance mechanisms.

Q & A

Q. What experimental approaches are recommended to study the role of N-terminal alanine-rich sequences in translation initiation efficiency?

Methodological Answer:

  • Use site-directed mutagenesis to systematically replace alanine residues in the N-terminal (Nt) domain of ERK1/2 and measure downstream effects on luciferase reporter activity (e.g., ffLuc assays) .
  • Compare constructs with truncated vs. full-length 5'-UTR sequences to assess the necessity of the entire regulatory region for efficient start codon selection .
  • Validate findings using ribosome profiling or polysome analysis to quantify ribosome occupancy at initiation codons under different Nt conditions .

Q. Why does the ERK1 N-terminal domain influence protein quantity thresholds in MAPK signaling pathways?

Methodological Answer:

  • Employ the GAL4-ELK/gal4-Luc reporter system to correlate ERK quantity with transcriptional output, using titration experiments with increasing ERK expression vectors .
  • Perform Western blotting with phospho-specific antibodies to monitor ERK activation (e.g., dual phosphorylation by MEK) and downstream substrate phosphorylation (e.g., GAL4-ELK) .
  • Use knockout/knockdown models (e.g., ERK1/2-deficient cells) to establish minimum ERK levels required for pathway activation, as demonstrated in Drosophila and murine studies .

Advanced Research Questions

Q. How can conflicting data on Kozak sequence context vs. N-terminal amino acid composition in start codon selection be resolved?

Methodological Answer:

  • Design dual-cistron constructs with competing AUG codons in varying Kozak contexts (e.g., "Kozak poor" vs. "Kozak canonical") and test translational efficiency via luciferase assays .
  • Introduce synonymous mutations in the Nt nucleotide sequence while preserving amino acid identity to isolate the effects of codon usage vs. peptide sequence .
  • Analyze ribosome footprinting data to map pre-initiation complex (PIC) scanning behavior across engineered 5'-UTR variants .

Q. What strategies address discrepancies in ERK1/2 functional redundancy studies when N-terminal domains are modified?

Methodological Answer:

  • Conduct cross-species comparisons (e.g., mouse vs. human ERK1/2 Nt domains) using chimeric proteins to identify conserved regulatory elements .
  • Perform time-resolved phosphoproteomics to quantify signaling dynamics in cells expressing Nt-truncated ERK1/2 versus wild-type .
  • Utilize single-molecule imaging (e.g., FISH-coupled translation assays) to visualize real-time translation initiation efficiency in live cells .

Q. How does the length of the 5'-UTR interact with the N-terminal domain to modulate ERK1/2 synthesis?

Methodological Answer:

  • Generate progressive 5'-UTR truncations (e.g., 9–186 nucleotides) fused to luciferase reporters and measure activity in the presence/absence of the ERK1 Nt domain .
  • Perform RNA structure prediction (e.g., SHAPE-MaP) to identify secondary structures in the 5'-UTR that may facilitate ribosome recruitment .
  • Validate findings using CRISPR-edited cell lines with endogenous 5'-UTR modifications to exclude plasmid overexpression artifacts .

Data Contradiction Analysis

Q. How to interpret opposing results on the primacy of nucleotide sequence vs. amino acid composition in N-terminal regulatory function?

Resolution Framework:

  • Hypothesis Testing: If nucleotide sequence drives AUG selection, synonymous codon changes should alter translation efficiency despite identical amino acid output. If amino acids dominate, silent mutations will have no effect .
  • Experimental Controls: Include constructs with scrambled nucleotide sequences encoding the same Nt peptide and vice versa.
  • Statistical Validation: Use ANOVA with post-hoc tests to compare luciferase activity across >3 biological replicates, ensuring power analysis is performed a priori .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.